6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of chromene, thiophene, and carbamoyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps, typically starting with the preparation of the chromene and thiophene intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and carbamoyl groups.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene and thiophene moieties can bind to active sites, altering the function of the target molecule. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
- 6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide
- 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfanyl)-4-pyrimidinecarboxamide
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of chromene, thiophene, and carbamoyl groups in 6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide sets it apart from these similar compounds .
Properties
Molecular Formula |
C24H25ClN2O5S |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
6-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25ClN2O5S/c1-3-31-9-5-8-26-23(30)21-14-6-4-7-20(14)33-24(21)27-22(29)19-12-17(28)15-11-16(25)13(2)10-18(15)32-19/h10-12H,3-9H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
UJQJPJGXQRWYKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C |
Origin of Product |
United States |
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